Cas no 1196662-06-2 (5-Iodo-7-(triisopropylsilyl)-7H-pyrrolo-[2,3-d]pyrimidine)

5-Iodo-7-(triisopropylsilyl)-7H-pyrrolo-[2,3-d]pyrimidine is a halogenated pyrrolopyrimidine derivative featuring a triisopropylsilyl (TIPS) protecting group at the 7-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of nucleoside analogs and heterocyclic scaffolds. The iodine substituent at the 5-position enables further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings, facilitating the construction of complex molecular architectures. The TIPS group enhances stability and solubility, making the compound suitable for controlled modifications. Its structural features are valuable in medicinal chemistry and materials science, where precise functional group manipulation is required. The product is typically handled under inert conditions to preserve reactivity.
5-Iodo-7-(triisopropylsilyl)-7H-pyrrolo-[2,3-d]pyrimidine structure
1196662-06-2 structure
Product Name:5-Iodo-7-(triisopropylsilyl)-7H-pyrrolo-[2,3-d]pyrimidine
CAS No:1196662-06-2
MF:C15H24IN3Si
MW:401.361136436462
MDL:MFCD18374092
CID:1078386
PubChem ID:50986519
Update Time:2025-10-24

5-Iodo-7-(triisopropylsilyl)-7H-pyrrolo-[2,3-d]pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 5-Iodo-7-(triisopropylsilyl)-7H-pyrrolo-[2,3-d]pyrimidine
    • 5-Iodo-7-(triisopropylsilyl)-7H-pyrrolo[2,3-d]pyrimidine
    • 5-Iodo-7-triisopropylsilanyl-7H-pyrrolo[2,3-d]pyrimidine
    • 1196662-06-2
    • QTQVRRVKABLKLH-UHFFFAOYSA-N
    • 5-Iodo-7-(triisopropylsilyl)-7H-pyrrolo[2,3-d]pyrimidine, AldrichCPR
    • SCHEMBL2110544
    • AKOS015853651
    • DA-18757
    • (5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-tri(propan-2-yl)silane
    • MDL: MFCD18374092
    • Inchi: 1S/C15H24IN3Si/c1-10(2)20(11(3)4,12(5)6)19-8-14(16)13-7-17-9-18-15(13)19/h7-12H,1-6H3
    • InChI Key: QTQVRRVKABLKLH-UHFFFAOYSA-N
    • SMILES: IC1C2=CN=CN=C2N(C=1)[Si](C(C)C)(C(C)C)C(C)C

Computed Properties

  • Exact Mass: 401.07842g/mol
  • Monoisotopic Mass: 401.07842g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 313
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 30.7Ų

5-Iodo-7-(triisopropylsilyl)-7H-pyrrolo-[2,3-d]pyrimidine Pricemore >>

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Additional information on 5-Iodo-7-(triisopropylsilyl)-7H-pyrrolo-[2,3-d]pyrimidine

Professional Introduction to 5-Iodo-7-(triisopropylsilyl)-7H-pyrrolo-[2,3-d]pyrimidine (CAS No. 1196662-06-2)

5-Iodo-7-(triisopropylsilyl)-7H-pyrrolo-[2,3-d]pyrimidine (CAS No. 1196662-06-2) is a highly specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrrolopyrimidine class, a scaffold that is widely recognized for its biological activity and potential in drug discovery. The structural features of this molecule, particularly the presence of an iodine substituent at the 5-position and a triisopropylsilyl group at the 7-position, make it a valuable intermediate in synthetic chemistry and a promising candidate for further exploration in medicinal applications.

The 5-Iodo-7-(triisopropylsilyl)-7H-pyrrolo-[2,3-d]pyrimidine structure is characterized by its fused ring system, which consists of a pyrrole ring connected to a pyrimidine ring. This configuration is known to exhibit a range of biological activities, including antiviral, anticancer, and antimicrobial properties. The iodine atom at the 5-position serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, which are commonly employed in the construction of complex molecular architectures. Additionally, the triisopropylsilyl group at the 7-position provides stability to the molecule during synthetic transformations and can be selectively removed under specific conditions to reveal reactive sites for subsequent modifications.

In recent years, there has been growing interest in pyrrolopyrimidine derivatives due to their demonstrated efficacy in various therapeutic areas. For instance, several pyrrolopyrimidines have been investigated as kinase inhibitors, which are critical in targeting aberrant signaling pathways involved in cancer progression. The unique structural motif of 5-Iodo-7-(triisopropylsilyl)-7H-pyrrolo-[2,3-d]pyrimidine positions it as a key building block for designing novel kinase inhibitors with improved selectivity and potency. Recent studies have highlighted the potential of this compound in developing treatments for chronic diseases by modulating enzyme activity and inhibiting tumor growth.

One of the most compelling aspects of 5-Iodo-7-(triisopropylsilyl)-7H-pyrrolo-[2,3-d]pyrimidine is its utility in combinatorial chemistry and high-throughput screening (HTS) platforms. The presence of both reactive and stable functional groups allows for rapid diversification of the molecular library through automated synthesis techniques. This capability is particularly valuable in academic and industrial settings where large-scale screening is essential for identifying lead compounds with desired pharmacological properties. Furthermore, the compound's compatibility with modern synthetic methodologies makes it an attractive choice for medicinal chemists seeking to explore new chemical spaces.

The synthetic applications of 5-Iodo-7-(triisopropylsilyl)-7H-pyrrolo-[2,3-d]pyrimidine have been extensively documented in the literature. Researchers have leveraged its reactivity to construct more complex scaffolds by employing palladium-catalyzed cross-coupling reactions. For example, the iodine atom can be displaced with aryl or vinyl groups through Suzuki-Miyaura couplings, while the silyl group can be removed via fluoride-mediated deprotection to introduce nitrogen-containing heterocycles or other functional moieties. These transformations have enabled the generation of diverse derivatives with tailored biological activities.

Recent advances in medicinal chemistry have underscored the importance of 5-Iodo-7-(triisopropylsilyl)-7H-pyrrolo-[2,3-d]pyrimidine as a precursor for drug development. Its incorporation into lead structures has led to compounds with enhanced pharmacokinetic profiles and reduced toxicity. For instance, modifications at the 5- and 7-positions have been shown to improve solubility and metabolic stability, critical factors for clinical success. Additionally, computational modeling studies have suggested that fine-tuning the electronic properties of this scaffold can modulate binding affinity to target proteins, offering insights into rational drug design strategies.

The biological evaluation of derivatives derived from 5-Iodo-7-(triisopropylsilyl)-7H-pyrrolo-[2,3-d]pyrimidine has revealed promising results in preclinical models. Some analogs have demonstrated potent inhibition of specific enzymes implicated in inflammatory diseases and neurodegenerative disorders. These findings highlight the therapeutic potential of this class of compounds and justify further investigation into their mechanisms of action. Moreover, structural analogues have been evaluated for their ability to interact with biological receptors and ion channels, providing valuable data for optimizing drug-like properties.

In conclusion,5-Iodo-7-(triisopropylsilyl)-7H-pyrrolo-[2,3-d]pyrimidine (CAS No. 1196662-06-2) represents a versatile and innovative compound with significant implications in pharmaceutical research and development. Its unique structural features enable diverse synthetic manipulations while maintaining biological relevance. As our understanding of disease mechanisms continues to evolve,this compound will likely play an increasingly important role in generating novel therapeutic agents that address unmet medical needs.

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